molecular formula C18H24N6 B11301378 N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

カタログ番号: B11301378
分子量: 324.4 g/mol
InChIキー: SKTGADMXTMQAJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The core structure is modified at the N4 and N6 positions with a 3,4-dimethylphenyl group and diethylamine, respectively, while the 1-position is methyl-substituted. These substitutions influence physicochemical properties, target affinity, and pharmacokinetic profiles.

特性

分子式

C18H24N6

分子量

324.4 g/mol

IUPAC名

4-N-(3,4-dimethylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6/c1-6-24(7-2)18-21-16(15-11-19-23(5)17(15)22-18)20-14-9-8-12(3)13(4)10-14/h8-11H,6-7H2,1-5H3,(H,20,21,22)

InChIキー

SKTGADMXTMQAJJ-UHFFFAOYSA-N

正規SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)C

製品の起源

United States

準備方法

化学反応解析

反応の種類

N4-(3,4-ジメチルフェニル)-N6,N6-ジエチル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、以下を含むさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応するケトンまたはカルボン酸をもたらす可能性がありますが、還元は通常、アミンを生成します.

化学反応の分析

Types of Reactions

N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

科学的研究の応用

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its ability to inhibit various kinases implicated in cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of casein kinase 1 (CK1), which is associated with the pathogenesis of several cancers and neurological disorders. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its potency against CK1, with some derivatives exhibiting IC50 values in the nanomolar range .

Targeting Epidermal Growth Factor Receptors (EGFR)

Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. The design of these compounds incorporates pharmacophoric features that enhance their binding affinity to EGFR, potentially overcoming resistance seen with existing therapies. This highlights the versatility of the pyrazolo[3,4-d]pyrimidine framework in developing novel anticancer agents .

Antimicrobial Properties

Compounds derived from the pyrazolo[3,4-d]pyrimidine structure have also demonstrated antimicrobial activity against various pathogens. The introduction of specific substituents can modulate their efficacy and spectrum of activity, making them candidates for further development as antimicrobial agents .

Supramolecular Chemistry

The ability of pyrazolo[3,4-d]pyrimidines to form hydrogen-bonded supramolecular structures has been exploited in material science. These compounds can organize into complex architectures that exhibit unique thermal and optical properties. For example, studies have shown that certain derivatives can form liquid crystals or responsive gels through hydrogen bonding interactions, which are valuable in soft material applications .

Fluorescent Materials

The incorporation of pyrazolo[3,4-d]pyrimidine derivatives into polymer matrices has led to the development of materials with enhanced fluorescence properties. This characteristic is particularly useful in applications such as sensors and imaging technologies where luminescence is a key feature .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its biological activity is crucial for optimizing its therapeutic potential. Various synthetic pathways have been explored to modify this scaffold effectively:

Modification TypeDescriptionImpact on Activity
Substituent VariationAltering phenyl groups or introducing halogensChanges binding affinity to targets
Ring ModificationsAdjusting nitrogen positions or ring sizeInfluences solubility and bioavailability
Functional Group AdditionAdding functional groups like amines or carboxylic acidsEnhances interaction with biological targets

Case Study 1: CK1 Inhibition

A study identified several pyrazolo[3,4-d]pyrimidine derivatives that inhibited CK1 with varying degrees of effectiveness. The most potent compound exhibited an IC50 value of 78 nM after optimization through structure-based design strategies based on initial hits from virtual screening processes .

Case Study 2: EGFR Inhibition

In another investigation focused on EGFR inhibitors, novel derivatives were synthesized that demonstrated significant inhibitory activity against resistant strains of cancer cells. These findings suggest that further exploration into this class could yield effective treatments for resistant cancers .

作用機序

類似の化合物との比較

類似の化合物

独自性

N4-(3,4-ジメチルフェニル)-N6,N6-ジエチル-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、その特定の置換パターンにより、明確な化学的および生物学的特性を持つため、独特です。 この独自性は、標的とした研究開発に役立つ化合物となっています.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key features of the target compound and its analogues:

Compound Name (Substituents) Molecular Formula Molecular Weight N4 Substituent N6 Substituent Solubility (pH 7.4) Notable Properties
Target: N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl C19H26N6 362.46 (calc.) 3,4-Dimethylphenyl Diethyl Not reported High lipophilicity (predicted)
N4-(3-Chloro-4-methylphenyl)-N6-ethyl () C15H17ClN6 316.79 3-Chloro-4-methylphenyl Ethyl 0.5 µg/mL Low solubility due to chloro group
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl) () C23H26N6O 402.50 3,4-Dimethylphenyl 3-Methoxypropyl Not reported Enhanced solubility (methoxy group)
N6-(2-Dimethylaminoethyl)-N4-(3,4-dimethylphenyl) () C23H27N7 401.51 3,4-Dimethylphenyl 2-Dimethylaminoethyl Not reported PRMT5 inhibitor; antitumor activity
N4,N6-Bis(isopropyl)-1-phenyl () C17H22N6 310.39 Isopropyl Isopropyl Not reported High lipophilicity (branched alkyl)

Key Observations :

  • Lipophilicity : The target compound’s diethyl group at N6 and dimethylphenyl at N4 likely increase lipophilicity compared to analogues with hydrophilic substituents (e.g., methoxypropyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The chloro-substituted analogue () exhibits low solubility (0.5 µg/mL), suggesting that electron-withdrawing groups at N4 may hinder dissolution .
  • Bioactivity: The dimethylaminoethyl-substituted compound () demonstrates PRMT5 inhibition, highlighting the role of polar N6 groups in target engagement .

Pharmacokinetic Considerations

  • Metabolism : Diethyl groups at N6 (target compound) may resist oxidative metabolism better than smaller alkyl chains (e.g., ethyl in ), prolonging half-life.
  • Solubility-Permeability Trade-off : The target’s predicted low solubility could limit bioavailability, necessitating formulation optimization.

生物活性

N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound is synthesized through multi-step organic reactions involving the condensation of hydrazine derivatives with pyrimidine precursors. The typical reaction conditions include solvents like ethanol or pyridine and may require refluxing for several hours to ensure complete reaction. The molecular formula is C22H24N6C_{22}H_{24}N_{6}, with a molecular weight of 372.5 g mol372.5\text{ g mol} .

Property Value
Molecular FormulaC22H24N6
Molecular Weight372.5 g/mol
IUPAC Name6-N,6-N-diethyl-4-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI KeyLJSQTRQLFVBJIV-UHFFFAOYSA-N

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor , particularly targeting kinases involved in cancer pathways. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalytic activity. This mechanism positions the compound as a potential candidate for anti-cancer therapies .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, one study reported that compounds structurally similar to N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .

Compound Cell Line IC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity against wild-type and mutant forms of the epidermal growth factor receptor (EGFR). Notably, it demonstrated an IC50 value of 0.016 M0.016\text{ M} against wild-type EGFR and 0.236 M0.236\text{ M} against the mutant form (EGFR T790M), indicating strong potential as an EGFR inhibitor .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies involving various pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in targeting EGFR pathways. The compounds were assessed for their ability to induce apoptosis in cancer cells and were found to significantly increase the BAX/Bcl-2 ratio, indicating pro-apoptotic effects .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the phenyl rings significantly influenced the biological activity of the compounds. Specifically, introducing electron-donating groups enhanced potency against kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。